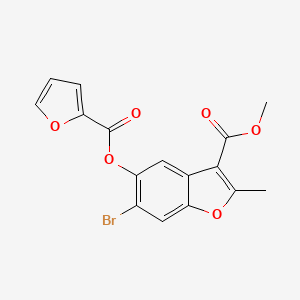

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a methyl ester at position 3, and a furan-2-carbonyloxy group at position 3. Its molecular formula is C₁₆H₁₁BrO₆, with a molecular weight of 379.17 g/mol.

Properties

IUPAC Name |

methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO6/c1-8-14(16(19)20-2)9-6-13(10(17)7-12(9)22-8)23-15(18)11-4-3-5-21-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGSKIDWYYTIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by esterification and furan ring formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has garnered attention for its potential biological activities, particularly in:

- Anticancer Research : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest, particularly in the S-phase, inhibiting proliferation.

Research indicates that this compound interacts with specific molecular targets, potentially inhibiting or activating biological pathways. Key areas of investigation include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes like fatty acid synthesis.

- Receptor Binding : Its structure allows interaction with various receptors, modulating signaling pathways relevant to inflammation and cancer.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing more complex organic materials. Its unique structural features make it suitable for developing new materials with specific chemical properties.

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Activity Study :

-

Antimicrobial Activity :

- Preliminary investigations have indicated potential antibacterial effects against pathogens such as E. coli and S. aureus, suggesting further exploration into its antimicrobial properties .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Position 5 Substituents

The substituent at position 5 significantly influences biological activity and physicochemical properties:

Key Observations :

Halogenation Patterns

Bromination at position 6 is a common feature in cytotoxic benzofurans. However, brominated analogs generally exhibit lower cytotoxicity than non-brominated precursors, as seen in compound 4 (IC₅₀ values reduced by 30–50% vs. precursors) .

Anticancer and Cytotoxic Activity

Antifungal and Antibacterial Activity

- Compound 5 : Active against Candida albicans (MIC ~5 µg/mL) .

- Brominated derivatives : Less effective against Gram-positive bacteria than chlorinated analogs (e.g., compound VI in ).

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The furan-2-carbonyloxy group introduces moderate polarity (TPSA ~80 Ų), balancing solubility and membrane permeability.

- Nitro-substituted analogs (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks.

Biological Activity

Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features, including a bromine atom and a furan ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structure and Composition

The compound's IUPAC name is this compound, with a molecular formula of C16H13BrO6. The structure includes:

- Bromine Atom : Enhances reactivity and biological interaction.

- Furan Ring : Contributes to the compound's pharmacological properties.

- Methyl Ester Group : Influences solubility and bioavailability.

Synthesis

The synthesis typically involves multiple steps, including bromination, esterification, and furan ring formation. Controlled reaction conditions are crucial for achieving high yield and purity.

This compound exhibits biological activity through interactions with various molecular targets. Its mechanism may involve:

- Enzyme Inhibition : Potentially acting on key enzymes involved in metabolic pathways.

- Receptor Binding : Interacting with specific receptors that modulate physiological responses.

Pharmacological Studies

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : May reduce inflammation through modulation of pro-inflammatory cytokines.

Comparative Analysis

To better understand its biological activity, comparisons can be made with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Anticancer | Ethyl group instead of methyl |

| Methyl 6-chloro-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Antimicrobial | Chlorine atom modifies reactivity |

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer cells, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another research effort, the compound was tested against several bacterial strains. It demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use in antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves:

Bromination : A bromine atom is introduced to the benzofuran precursor using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ .

Esterification : The carboxylate group is introduced via nucleophilic acyl substitution, often using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with methanol .

Furan-2-carbonyloxy coupling : Acylation of the hydroxyl group with furan-2-carbonyl chloride in the presence of a base (e.g., pyridine) .

- Optimization : Reaction yields are maximized by controlling temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., DMF for coupling), and catalyst selection (e.g., K₂CO₃ for esterification) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms ester carbonyl signals (~δ 165–170 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal packing and substituent stereochemistry using SHELX software for refinement .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 395.2) and fragmentation patterns .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The bromine at position 6 activates the aromatic ring for SNAr reactions . Reactivity is tested using nucleophiles (e.g., NaN₃ in DMSO at 80°C), with progress monitored via TLC. The electron-withdrawing furan-2-carbonyloxy group further enhances electrophilicity at C6 .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies rationalize conflicting cytotoxicity data across cancer cell lines?

- Methodology :

- In vitro assays : Test cytotoxicity against panels like NCI-60, comparing IC₅₀ values (e.g., 16.4 μM in A549 lung cancer vs. 5 μM in K562 leukemia) .

- Computational docking : Model interactions with targets like AKT kinase to identify critical binding motifs (e.g., furan oxygen hydrogen bonds) .

- Halogen substitution : Compare bromine vs. chlorine analogs to assess how electronegativity impacts membrane permeability and target affinity .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

- Methodology :

- Reagent screening : Replace traditional acyl chlorides with in situ activation via EDCI/HOBt to improve coupling efficiency .

- Solvent optimization : Switch from THF to DCM to reduce side reactions, as polar aprotic solvents stabilize intermediates .

- Catalyst use : Employ Pd(OAc)₂ for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

Q. How do competing degradation pathways affect the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, analyzing products via HPLC-MS .

- Hydrolysis kinetics : Monitor ester bond cleavage in PBS buffer (pH 7.4) at 37°C, calculating half-life (t₁/₂) using first-order kinetics .

Contradictions and Resolutions

-

Discrepancy : Variable antioxidant activity in DPPH assays (EC₅₀ ranging 20–50 μM) .

- Resolution : Differences attributed to solvent (methanol vs. DMSO) affecting radical scavenging capacity. Standardize assay conditions .

-

Conflict : Conflicting logP values (5.2 vs. 4.8) in computational vs. experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.